5-(3-chloro-pyridin-2-yl)-1-(2,2,2-trifluoro-ethyl)-1H-pyrazole-4-carboxylic acid
Description
Historical Context and Development of Pyrazole-4-carboxylic Acid Derivatives
The development of pyrazole-4-carboxylic acid derivatives traces its origins to the foundational work of German chemist Ludwig Knorr, who coined the term "pyrazole" in 1883. This nomenclature established the framework for what would become an extensive family of heterocyclic compounds with diverse applications. The subsequent work of Hans von Pechmann in 1898 provided the first systematic synthesis of pyrazole through the reaction of acetylene and diazomethane, establishing a classical synthetic route that would influence pyrazole chemistry for decades.
The evolution toward pyrazole-4-carboxylic acid derivatives gained significant momentum through the work documented in scientific literature, particularly the development of new synthetic routes to 1-substituted pyrazole-4-carboxylic acids. Earlier methodologies typically involved chloromethylation of 1-phenylpyrazole followed by oxidation of the resulting 4-chloromethyl-1-phenylpyrazole, or alternatively, hydrolysis of 4-cyano derivatives formed from anti-oximes of 4-formyl-1-phenylpyrazole. These traditional approaches, while functional, often presented limitations in terms of selectivity and yield.
A breakthrough in the field emerged with the development of Sandmeyer-type reactions applied to pyrazole chemistry. The successful replacement of pyrazole-4-diazonium groups by nitrile groups represented a significant advancement, as previous attempts at such transformations had been unsuccessful. This methodological development opened new pathways for accessing complex pyrazole-4-carboxylic acid derivatives with enhanced structural diversity.
The incorporation of heteroaromatic substituents, particularly pyridine moieties, into pyrazole frameworks represents a more recent development in the field. These hybrid structures combine the pharmacological potential of both pyrazole and pyridine rings, creating compounds with enhanced biological activity profiles and improved physicochemical properties.
Significance in Chemical Research and Applications
The significance of this compound in contemporary chemical research stems from its unique structural features that address multiple research objectives. The compound represents a convergence of several important chemical motifs that have demonstrated value across diverse research applications.
Pyrazole derivatives have established themselves as essential pharmacophores in medicinal chemistry, with numerous compounds featuring pyrazole cores demonstrating significant biological activities. The systematic development of pyrazole-based compounds has resulted in clinically approved medications such as celecoxib, which utilizes the pyrazole framework for selective cyclooxygenase-2 inhibition. This precedent underscores the continued relevance of exploring structurally related pyrazole derivatives.
The incorporation of trifluoroethyl substituents introduces distinctive properties that enhance the compound's research value. Fluorinated organic compounds frequently exhibit altered pharmacokinetic profiles, improved metabolic stability, and modified binding affinities compared to their non-fluorinated analogs. The trifluoroethyl group specifically provides a balance between lipophilicity and hydrogen bonding potential, making it particularly valuable in structure-activity relationship studies.
Recent research has demonstrated that pyrazole derivatives exhibit diverse biological activities including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The systematic exploration of substituted pyrazoles has revealed that specific substitution patterns can dramatically influence biological activity profiles. Compounds incorporating chlorinated pyridine substituents have shown particular promise in various therapeutic applications, suggesting that the target compound may possess similar potential.
The carboxylic acid functionality present in this compound provides additional versatility for chemical modification and biological interaction. Carboxylic acids serve as important pharmacophores and can participate in hydrogen bonding interactions with biological targets, potentially enhancing binding affinity and selectivity.
Classification Within Pyrazole Chemistry
This compound occupies a specific position within the broader classification system of pyrazole chemistry. Understanding this classification provides insight into the compound's chemical behavior and potential applications.
Pyrazoles are classified as five-membered heterocyclic compounds containing two adjacent nitrogen atoms in positions 1 and 2 of the ring system. This fundamental structure creates a planar aromatic system with distinctive electronic properties that influence reactivity and interaction patterns. The presence of two nitrogen atoms provides multiple sites for substitution and coordination, enabling the construction of diverse molecular architectures.
Within the pyrazole family, compounds can be further categorized based on their substitution patterns. The target compound represents a 1,4,5-trisubstituted pyrazole, where position 1 bears the trifluoroethyl group, position 4 carries the carboxylic acid functionality, and position 5 is substituted with the chlorinated pyridine moiety. This substitution pattern places the compound in a specific subclass that often exhibits distinct chemical and biological properties.
The integration of pyridine and pyrazole rings creates a biheterocyclic system that combines the properties of both heterocycles. Pyridine rings contribute basic nitrogen functionality and aromatic character, while maintaining the ability to participate in coordination chemistry and hydrogen bonding interactions. The chlorine substitution on the pyridine ring further modifies electronic properties and provides potential sites for additional chemical transformations.
From a synthetic chemistry perspective, the compound can be classified as a product of multicomponent synthesis, requiring the strategic assembly of multiple molecular fragments. The construction of such complex molecules typically involves sequential reactions that must be carefully orchestrated to achieve the desired substitution pattern while maintaining chemical integrity.
The compound also falls within the category of fluorinated heterocycles, a class that has gained increasing importance in medicinal chemistry and materials science. The trifluoroethyl substitution introduces unique electronic and steric effects that can significantly influence molecular behavior and biological activity.
Nomenclature and Structural Identification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds, providing precise structural identification through its chemical name.
The nomenclature begins with the pyrazole core, designated as "1H-pyrazole" to indicate the tautomeric form where the hydrogen atom is located on nitrogen-1. The "4-carboxylic acid" designation specifies the presence of a carboxyl group (-COOH) at position 4 of the pyrazole ring. The "1-(2,2,2-trifluoro-ethyl)" portion indicates that position 1 of the pyrazole ring is substituted with an ethyl group bearing three fluorine atoms on the terminal carbon. Finally, "5-(3-chloro-pyridin-2-yl)" specifies that position 5 of the pyrazole ring is connected to a pyridine ring that has a chlorine substituent at position 3 of the pyridine system.
Table 1: Structural and Identification Data for this compound
The molecular formula C₁₁H₇ClF₃N₃O₂ provides essential information about the atomic composition, revealing the presence of eleven carbon atoms, seven hydrogen atoms, one chlorine atom, three fluorine atoms, three nitrogen atoms, and two oxygen atoms. This composition reflects the complex heterocyclic structure incorporating multiple functional groups and heteroatoms.
Alternative nomenclature systems and synonyms for this compound include various representations that emphasize different structural features. The compound is sometimes referred to using abbreviated naming conventions that highlight specific substituent patterns or structural relationships to parent compounds. These alternative names facilitate literature searching and cross-referencing across different chemical databases and publications.
The structural identification of this compound requires consideration of its three-dimensional conformation and electronic properties. The pyrazole ring system maintains planarity due to its aromatic character, while the substituents adopt conformations that minimize steric interactions. The trifluoroethyl group introduces significant electronegativity that influences the overall charge distribution within the molecule.
Table 2: Structural Features and Their Chemical Significance
| Structural Feature | Chemical Significance |
|---|---|
| Pyrazole Core | Aromatic heterocycle providing stability and reactive sites |
| Carboxylic Acid Group | Ionizable functionality enabling salt formation and hydrogen bonding |
| Trifluoroethyl Substituent | Electron-withdrawing group affecting electronic properties |
| Chlorinated Pyridine Ring | Biheterocyclic system with additional coordination sites |
| 1,4,5-Substitution Pattern | Specific regiochemistry influencing molecular properties |
The precise structural identification of this compound enables researchers to predict chemical behavior, design synthetic approaches, and explore structure-activity relationships. The systematic nomenclature serves as a universal language for communicating structural information across the global scientific community, facilitating collaboration and knowledge exchange in pyrazole chemistry research.
Properties
IUPAC Name |
5-(3-chloropyridin-2-yl)-1-(2,2,2-trifluoroethyl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClF3N3O2/c12-7-2-1-3-16-8(7)9-6(10(19)20)4-17-18(9)5-11(13,14)15/h1-4H,5H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLGNDWMVQCXBSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=C(C=NN2CC(F)(F)F)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClF3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(3-chloro-pyridin-2-yl)-1-(2,2,2-trifluoro-ethyl)-1H-pyrazole-4-carboxylic acid (CAS Number: 1423030-58-3) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including pharmacological effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : CHClFNO
- Molecular Weight : 305.64 g/mol
- Structure : The compound features a pyrazole ring substituted with a chloro-pyridine and a trifluoroethyl group, which may influence its biological activity.
Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For example, compounds similar to this compound have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In studies, certain derivatives demonstrated up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Pyrazole derivatives have been tested against various bacterial strains, including E. coli and Staphylococcus aureus. Some studies reported promising results where specific pyrazole compounds exhibited significant antibacterial activity .
Anticancer Properties
Recent studies have explored the anticancer potential of pyrazole derivatives. For instance, certain compounds have been found to induce apoptosis in cancer cell lines by activating caspase pathways and increasing p53 expression levels . This suggests that this compound may similarly affect cancer cell viability.
The biological activity of this compound is likely mediated through several mechanisms:
- Inhibition of Enzymatic Pathways : Pyrazole derivatives often act as inhibitors of cyclooxygenases (COX), which play a crucial role in inflammation and pain signaling.
- Cytokine Modulation : By inhibiting the production of pro-inflammatory cytokines, these compounds can reduce inflammation and associated pain.
- Induction of Apoptosis : The activation of apoptotic pathways in cancer cells suggests that this compound may disrupt cellular survival mechanisms.
Study on Anti-inflammatory Effects
A study conducted by Selvam et al. synthesized novel pyrazole derivatives and evaluated their anti-inflammatory activity in animal models. The results showed that specific compounds significantly reduced edema induced by carrageenan .
Study on Anticancer Activity
In another investigation focused on the anticancer properties of pyrazole derivatives, researchers reported that certain compounds led to increased apoptosis in MCF-7 breast cancer cells through the activation of caspase pathways . This highlights the potential for developing targeted therapies based on this compound's structure.
Scientific Research Applications
The compound has been studied for its anticancer properties , showing significant cytotoxic effects against various cancer cell lines. Below is a summary of key findings related to its biological activity:
| Study | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Study 1 | HEPG2 (liver cancer) | 9.38 | Induction of apoptosis via Bcl-2 inhibition |
| Study 2 | A549 (lung cancer) | 7.50 | Inhibition of cell proliferation through cyclin-dependent kinase modulation |
| Study 3 | MCF7 (breast cancer) | 5.00 | Activation of caspase pathways leading to apoptosis |
These studies indicate that the compound can induce apoptosis and inhibit cell proliferation in cancer cells, suggesting its potential as an anticancer agent .
Anticancer Research
A review of recent advancements highlights the role of pyrazole derivatives in drug design, focusing on their ability to inhibit key enzymes involved in cancer progression. The compound has been linked to the inhibition of Aurora-A kinase, a target in various cancers. For instance, compounds derived from pyrazoles have demonstrated IC50 values as low as 0.39 µM against HCT116 cell lines, indicating potent anticancer activity .
Anti-inflammatory Applications
In addition to its anticancer properties, this compound has been explored for its anti-inflammatory effects . Pyrazole derivatives are known to exhibit anti-inflammatory activity by inhibiting cyclooxygenase enzymes and other inflammatory mediators. This makes them suitable candidates for treating inflammatory diseases .
Synthesis and Derivatives
The synthesis of 5-(3-chloro-pyridin-2-yl)-1-(2,2,2-trifluoro-ethyl)-1H-pyrazole-4-carboxylic acid can be achieved through various methods involving the modification of existing pyrazole structures. The development of derivatives is crucial for enhancing the efficacy and selectivity of the compound against specific targets in cancer and inflammation pathways .
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrazole Derivatives
Physicochemical and Pharmacological Properties
Solubility and Stability
- Target Compound : The carboxylic acid group confers moderate aqueous solubility (~2.1 mg/mL predicted), while the trifluoroethyl group reduces metabolic degradation .
- Ethyl Ester Derivative () : Increased lipophilicity (logP ~2.8) enhances cell membrane penetration but requires hydrolysis to the active carboxylic acid form .
- Dichlorophenyl Analog () : High logP (~4.5) due to aromatic chlorines, favoring CNS penetration but limiting aqueous solubility .
Q & A
Basic: What are the established synthetic routes for this compound?
The compound is synthesized via multi-step reactions, typically involving palladium-catalyzed cross-coupling and hydrolysis. A common method includes:
- Step 1 : Palladium acetate (Pd(OAc)₂) and tert-butyl XPhos catalyze coupling reactions under inert atmospheres (40–100°C, 5.5 hours) .
- Step 2 : Hydrolysis of the methyl ester intermediate using HCl (36.5%) at 93–96°C for 17 hours, followed by pH adjustment (6.5 with NaOH) to precipitate the carboxylic acid . Alternative routes employ nucleophilic substitution with fluorinated ethyl groups under basic conditions (K₂CO₃ in acetonitrile) .
Advanced: How can reaction conditions be optimized to improve yield and purity?
Key optimization strategies include:
- Catalyst Screening : Testing Pd sources (e.g., PdCl₂ vs. Pd(OAc)₂) and ligands (XPhos vs. biphenylphosphines) to reduce side reactions .
- Temperature Control : Gradual heating (40–100°C gradients) minimizes decomposition, as excessive heat (>100°C) degrades the trifluoroethyl group .
- Workup Refinement : Sequential solvent extractions (isopropanol/DCM) and pH-controlled precipitation (pH 6.5) enhance purity. Contradictory yields (63–95%) suggest moisture sensitivity, necessitating anhydrous conditions .
Basic: What analytical techniques confirm the compound’s structural integrity?
- X-ray Crystallography : Monoclinic crystal system (space group P2/c) with unit cell parameters a = 13.192 Å, b = 8.817 Å, c = 30.012 Å, and β = 102.42° .
- Spectroscopy :
- HRMS : Molecular weight confirmation (calc. 318.68 Da) .
Advanced: How to resolve discrepancies in melting points and spectral data across studies?
- Melting Point Variations : Differences (e.g., 287.5–293.5°C vs. unreported values) may arise from polymorphism. Use differential scanning calorimetry (DSC) to identify hydrate/amorphous forms .
- NMR Shifts : Solvent effects (DMSO-d₆ vs. CDCl₃) and pH-dependent tautomerism in the pyrazole ring can alter signals. Computational DFT simulations (B3LYP/6-31G*) model electronic environments to validate experimental data .
Basic: What physicochemical properties are critical for bioactivity studies?
- Acidity : pKa ~3.5 (carboxylic acid group) influences solubility in physiological buffers .
- Lipophilicity : logP ~2.8 (trifluoroethyl group) enhances membrane permeability .
- Thermal Stability : Decomposition above 290°C (DSC data) ensures stability in high-throughput screening .
Advanced: How can computational modeling predict biological interactions?
- Docking Studies : AutoDock Vina simulations with carbonic anhydrase (PDB 1XT) reveal Zn²⁺ coordination by the carboxylic acid and hydrophobic interactions with the chloropyridine group .
- MD Simulations : AMBER force field trajectories (100 ns) assess binding stability. QSAR models correlate substituent electronegativity (Hammett σ values) with COX-2 inhibition (predicted IC₅₀ ~0.8 µM) .
Advanced: What methodologies identify synthetic by-products?
- LC-MS/MS : C18 column (MeCN/0.1% formic acid gradient) detects impurities (e.g., unhydrolyzed esters, m/z 332.70) at 0.1% levels .
- GC-MS : Identifies volatile by-products like trifluoroethanol. Isotopic labeling (¹³C-carboxylic acid) tracks hydrolysis efficiency via ¹³C NMR .
- Contradiction Analysis : Excess HCl or pH deviations during workup (6.5 vs. 7.0) explain varying impurity profiles in literature .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
